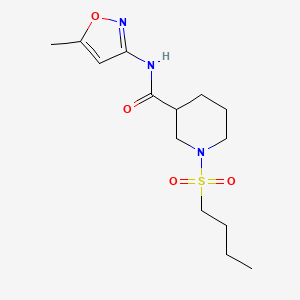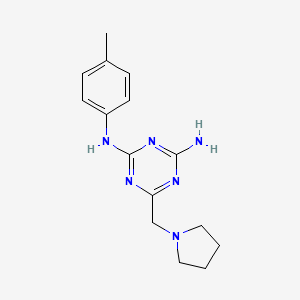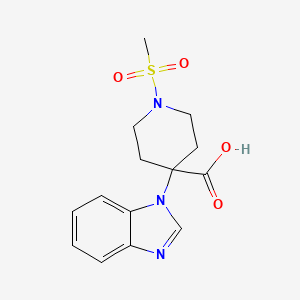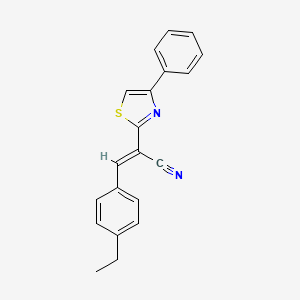![molecular formula C14H22N4O3S B5321660 4-[5-(methylsulfonyl)-4-piperidin-3-ylpyrimidin-2-yl]morpholine](/img/structure/B5321660.png)
4-[5-(methylsulfonyl)-4-piperidin-3-ylpyrimidin-2-yl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[5-(methylsulfonyl)-4-piperidin-3-ylpyrimidin-2-yl]morpholine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine and drug development. This compound is a potent inhibitor of certain enzymes that play a crucial role in various physiological processes.
作用機序
The mechanism of action of 4-[5-(methylsulfonyl)-4-piperidin-3-ylpyrimidin-2-yl]morpholine involves the inhibition of certain enzymes, including cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3). CDKs are involved in the regulation of the cell cycle, and their dysregulation is often associated with the development of cancer. GSK-3 is involved in various physiological processes, including glycogen metabolism, protein synthesis, and cell differentiation. Inhibition of GSK-3 has been shown to have potential therapeutic effects in the treatment of various diseases, including Alzheimer's disease and diabetes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in these cells. This compound has also been shown to have anti-inflammatory effects and reduce the production of pro-inflammatory cytokines. Additionally, it has been found to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the advantages of using 4-[5-(methylsulfonyl)-4-piperidin-3-ylpyrimidin-2-yl]morpholine in lab experiments is its potent inhibitory activity against CDKs and GSK-3. This makes it an attractive compound for studying the role of these enzymes in various physiological processes and diseases. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 4-[5-(methylsulfonyl)-4-piperidin-3-ylpyrimidin-2-yl]morpholine. One direction is the further investigation of its potential therapeutic effects in various diseases, including cancer, inflammation, and neurodegenerative disorders. Another direction is the development of more potent and selective inhibitors of CDKs and GSK-3 based on the structure of this compound. Additionally, the potential toxicity of this compound needs to be further investigated to determine its safety for use in humans.
合成法
The synthesis of 4-[5-(methylsulfonyl)-4-piperidin-3-ylpyrimidin-2-yl]morpholine involves several steps. The first step involves the reaction of 2-chloro-5-nitropyrimidine with 3-(methylsulfonyl)aniline in the presence of a base to form 2-(5-nitro-4-piperidin-3-ylpyrimidin-2-ylthio)-N-(methylsulfonyl)aniline. This intermediate is then reacted with morpholine in the presence of a base to form the final product, this compound.
科学的研究の応用
4-[5-(methylsulfonyl)-4-piperidin-3-ylpyrimidin-2-yl]morpholine has been studied extensively for its potential applications in the field of medicine and drug development. It has been found to be a potent inhibitor of certain enzymes that play a crucial role in various physiological processes. This compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.
特性
IUPAC Name |
4-(5-methylsulfonyl-4-piperidin-3-ylpyrimidin-2-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O3S/c1-22(19,20)12-10-16-14(18-5-7-21-8-6-18)17-13(12)11-3-2-4-15-9-11/h10-11,15H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLLAWPAMKGELRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CN=C(N=C1C2CCCNC2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-{[(4-chloro-2-fluorophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5321581.png)
![1'-[2-(1H-1,2,4-triazol-3-yl)benzoyl]spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5321588.png)
![6-chloro-4-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]carbonyl}-2-(4-pyridinyl)quinoline](/img/structure/B5321592.png)


![5-(4-chlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5321607.png)


![N-[3-(1H-tetrazol-5-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5321629.png)
![2-[(4-allyl-5-{[(2-chlorobenzyl)thio]methyl}-4H-1,2,4-triazol-3-yl)thio]-1-(4-methoxyphenyl)ethanone](/img/structure/B5321631.png)
![2-oxo-N-phenyl-2-[(2R*,3S*,6R*)-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]acetamide](/img/structure/B5321639.png)

![2-(2,3-dihydro-1H-indol-1-yl)-2-oxo-N-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]methyl}acetamide](/img/structure/B5321653.png)
![(4aS*,8aR*)-6-[(2,4-dimethylpyrimidin-5-yl)carbonyl]-1-(3-hydroxypropyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5321655.png)